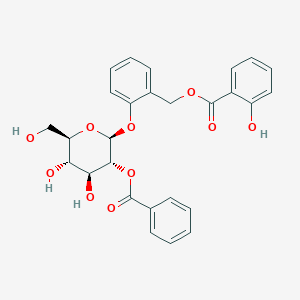
Salicyloyltremuloidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has a molecular formula of C₂₇H₂₆O₁₀ and a molecular weight of 510.49 g/mol . This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Salicyloyltremuloidin typically involves the extraction from natural sources, particularly the leaves of Salix chaenomeloides . The extraction process includes:
Collection and Drying: Leaves are collected and dried to remove moisture.
Solvent Extraction: The dried leaves are subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction processes. advancements in synthetic biology and chemical engineering may pave the way for more efficient industrial production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions
Salicyloyltremuloidin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Salicyloyltremuloidin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glucoside reactions and properties.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic applications, including its role in modulating biological pathways.
Industry: Utilized in the development of natural product-based formulations and products.
Mécanisme D'action
The mechanism of action of Salicyloyltremuloidin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing inflammation.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicyloyltremuloidin can be compared with other glucosides and phenolic compounds, such as:
Salicin: Another glucoside found in willow bark with similar anti-inflammatory properties.
Tremuloidin: A related compound with similar structural features.
Phenolic Glucosides: A broader category of compounds with similar biological activities.
Uniqueness
This compound is unique due to its specific molecular structure and the combination of glucoside and phenolic functionalities
Propriétés
Formule moléculaire |
C27H26O10 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
[2-[(2S,3R,4S,5S,6R)-3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxybenzoate |
InChI |
InChI=1S/C27H26O10/c28-14-21-22(30)23(31)24(37-25(32)16-8-2-1-3-9-16)27(36-21)35-20-13-7-4-10-17(20)15-34-26(33)18-11-5-6-12-19(18)29/h1-13,21-24,27-31H,14-15H2/t21-,22-,23+,24-,27-/m1/s1 |
Clé InChI |
JSOJADDRNFFUCP-YIHAFMAISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



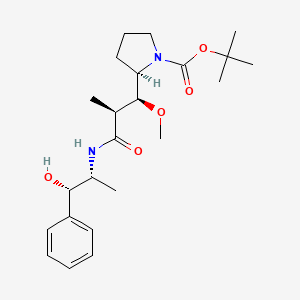
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
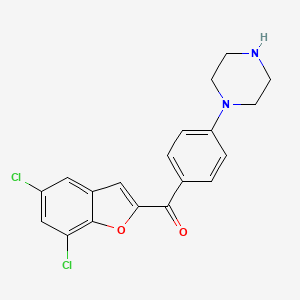
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
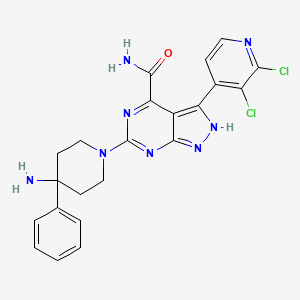
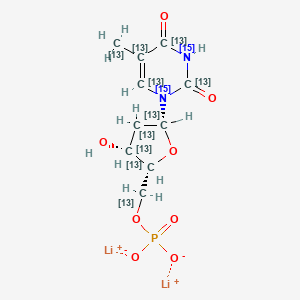

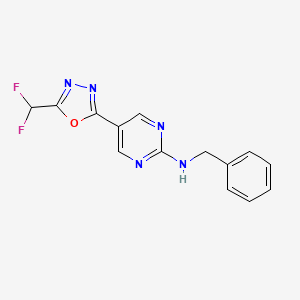
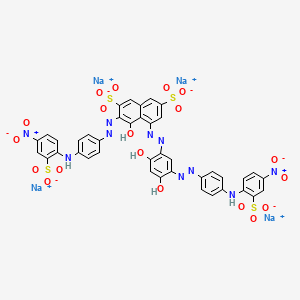

![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B12385951.png)
